molecular formula C14H19N3O2S B359457 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 890598-24-0

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No. B359457
CAS RN: 890598-24-0
M. Wt: 293.39g/mol
InChI Key: CCLWKHBFIWNJRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with similar structures has been reported. For instance, the synthesis of 2-[1-(3,5-dimethyl)pyrazolyl]-2-hydroxyimino-N’-[1-(2-pyridyl)ethylidene]acetohydrazide involves the condensation between 2-[1-(3,5-dimethyl)pyrazolyl]-2-hydroxyiminoacetohydrazide and 2-acetylpyridine .

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives have diverse pharmacological effects , suggesting they may interact with multiple targets.

Mode of Action

Pyrazole derivatives are known for their diverse pharmacological effects , which suggests that they may interact with their targets in various ways, leading to different biological responses.

Biochemical Pathways

Given the diverse pharmacological effects of pyrazole derivatives , it can be inferred that multiple biochemical pathways might be influenced.

Pharmacokinetics

It has a molecular weight of 173.21 and a predicted density of 1.11±0.1 g/cm3 . The compound has a melting point of 245 °C (decomp) and a boiling point of 122 °C (Press: 3 Torr) . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given the diverse pharmacological effects of pyrazole derivatives , it can be inferred that the compound might have multiple effects at the molecular and cellular levels.

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-11-4-6-14(7-5-11)20(18,19)15-8-9-17-13(3)10-12(2)16-17/h4-7,10,15H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLWKHBFIWNJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322414
Record name N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678805
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide

CAS RN

890598-24-0
Record name N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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